EP Receptor Binding Affinity: Alprostadil Exhibits a Distinct Selectivity Profile vs. PGE2
Alprostadil (PGE1) demonstrates a unique binding affinity profile for murine prostanoid receptors, with the highest affinity for EP3 (Ki = 1.1 nM) and EP4 (Ki = 2.1 nM) [1]. This profile is distinct from PGE2, which, in a guinea-pig eosinophil aggregation model, showed higher potency (IC50 ≈ 5 nM) compared to PGE1 (IC50 ≈ 15 nM) [2]. This difference in receptor subtype selectivity and functional potency underpins their divergent physiological roles and experimental applications.
| Evidence Dimension | Receptor Binding Affinity / Functional Potency |
|---|---|
| Target Compound Data | Ki = 1.1 nM (EP3), 2.1 nM (EP4), 10 nM (EP2), 33 nM (IP), 36 nM (EP1) [1] |
| Comparator Or Baseline | PGE2: IC50 ≈ 5 nM for inhibition of PAF-induced eosinophil aggregation [2] |
| Quantified Difference | Alprostadil shows a 30-fold selectivity range (1.1-36 nM) across EP/IP receptors. PGE2 is ~3-fold more potent than PGE1 in the specific functional assay of eosinophil aggregation. |
| Conditions | Binding: Murine prostanoid receptors expressed in CHO cells [1]. Functional: Guinea-pig eosinophil aggregation assay [2]. |
Why This Matters
This data confirms that alprostadil cannot be substituted with PGE2 in studies requiring specific EP3 or EP4 receptor activation without accounting for the 3-30 fold differences in affinity and potency.
- [1] Kiriyama M, Ushikubi F, et al. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells. Br J Pharmacol. 1997 Sep;122(2):217-24. View Source
- [2] Characterization of the prostanoid receptors mediating inhibition of PAF-induced aggregation of guinea-pig eosinophils. Br J Pharmacol. 1996;118(8):2099-2104. View Source
